Benurestat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Therapy for Infected Ureolysis

Specific Scientific Field: Investigative Urology

Summary of the Application: Benurestat is an orally active urease inhibitor that can be used for infected ureolysis research It has been studied for its potential to inhibit the formation of struvite calculi (a type of kidney stone) in rats with experimental Proteus mirabilis genitourinary tract infections.

Methods of Application or Experimental Procedures: In the research, a single oral administration of Benurestat was given to humans at 15 or 25 mg per kg. The study also involved combination therapies of Benurestat with antibacterial agents like nitrofurantoin, sulfamethoxazole, or ampicillin.

Results or Outcomes: The administration of Benurestat resulted in mean urinary levels of inhibitory activity that were 700 to 1900 times the equivalent concentration of Benurestat required to inhibit Proteus mirabilis urease by 90 percent. It also caused a decrease in the urinary excretion of ammonia from rats with experimental P. The number of viable bacteria present in the bladders of infected rats was significantly less after the administration of Benurestat plus an antibacterial agent.

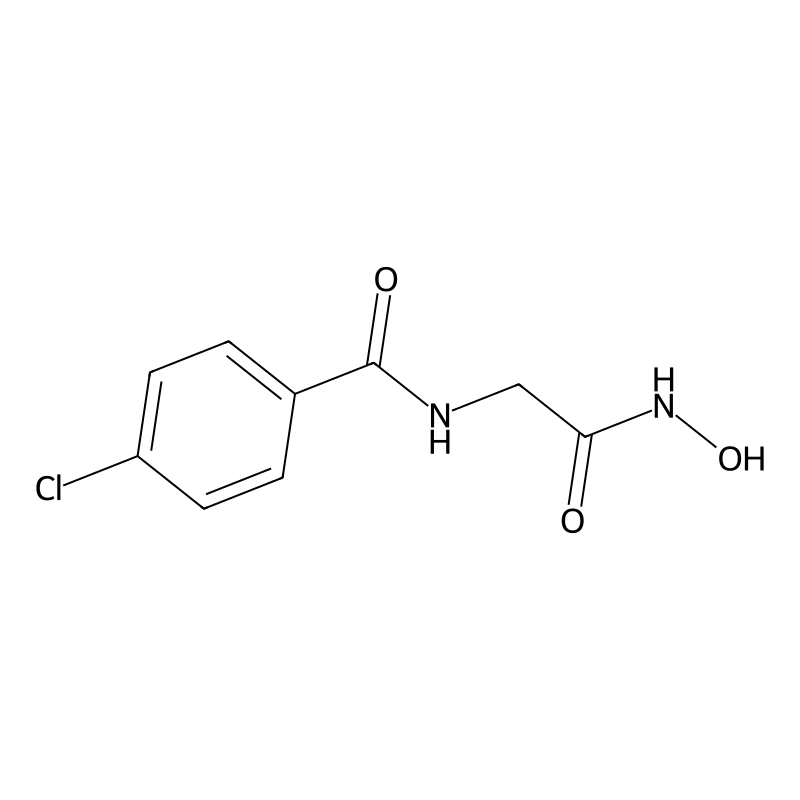

Benurestat is a chemical compound with the molecular formula C₉H₉ClN₂O₃ and a molecular weight of 216.63 g/mol. It is classified as an aldose reductase inhibitor, which means it inhibits the enzyme responsible for converting glucose into sorbitol, thereby playing a significant role in managing conditions such as diabetes and its complications. The compound is structurally characterized by a chlorinated aromatic ring and a hydroxamic acid moiety, which contributes to its biological activity against various enzymatic targets, particularly urease and aldose reductase .

As mentioned earlier, benurestat acts as a urease inhibitor. Studies suggest that it binds to the active site of the urease enzyme, particularly to the nickel atoms that are essential for its catalytic activity []. This binding prevents the enzyme from hydrolyzing urea, thereby reducing ammonia production in the urinary tract.

Benurestat primarily functions by binding to the active site of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This binding inhibits urease activity, preventing the formation of ammonia, which can lead to alkaline conditions conducive to infection stone formation . The inhibition mechanism involves the formation of a stable complex between Benurestat and the urease enzyme, effectively blocking substrate access to the active site.

The biological activity of Benurestat is primarily attributed to its role as an aldose reductase inhibitor. By inhibiting this enzyme, Benurestat helps reduce sorbitol accumulation in tissues, which is linked to diabetic complications such as retinopathy and neuropathy . Additionally, its inhibitory effects on urease make it relevant in treating conditions associated with urinary tract infections and kidney stones . In vitro studies have shown that Benurestat exhibits significant potency against these enzymes, indicating its potential therapeutic applications.

The synthesis of Benurestat typically involves the reaction of acetohydroxamic acid with p-chlorobenzoyl chloride or similar chlorinated compounds. The process can be outlined as follows:

- Starting Materials: Acetohydroxamic acid and p-chlorobenzoyl chloride.

- Reaction Conditions: The reaction is usually conducted in an organic solvent under controlled temperature conditions to facilitate the acylation process.

- Purification: Post-reaction, the product is purified using techniques such as recrystallization or chromatography to obtain pure Benurestat .

Benurestat has several applications in medicinal chemistry and pharmacology:

- Diabetes Management: As an aldose reductase inhibitor, it is studied for its potential to mitigate diabetic complications.

- Urological Health: Its urease inhibitory properties make it useful in preventing urinary tract infections and associated stone formations.

- Research Tool: Used in biochemical studies to investigate enzyme kinetics and mechanisms involving aldose reductase and urease .

Studies have shown that Benurestat interacts specifically with various enzymes, particularly aldose reductase and urease. These interactions are characterized by:

- Binding Affinity: High binding affinity for the active sites of targeted enzymes.

- Inhibition Kinetics: Detailed kinetic studies reveal that Benurestat exhibits competitive inhibition against urease, meaning it competes with urea for the active site .

- Molecular Docking: Computational studies indicate that Benurestat occupies critical binding pockets within these enzymes, stabilizing the complex through hydrogen bonding and hydrophobic interactions .

Benurestat shares structural and functional similarities with several other compounds known for their inhibitory effects on aldose reductase or urease. Some notable similar compounds include:

| Compound | Type | Key Activity | Structural Features |

|---|---|---|---|

| Benurestat | Aldose Reductase Inhibitor | Inhibits aldose reductase and urease | Chlorinated aromatic ring |

| Acetohydroxamic Acid | Urease Inhibitor | Prevents urea hydrolysis | Hydroxamic acid group |

| Sorbinil | Aldose Reductase Inhibitor | Reduces sorbitol accumulation | Non-chlorinated aromatic ring |

| Epalrestat | Aldose Reductase Inhibitor | Similar to Benurestat in diabetes care | Distinctive side chains |

Benurestat's unique combination of both aldose reductase and urease inhibition positions it as a versatile compound in therapeutic settings targeting metabolic disorders and infections associated with urea metabolism.

Structural Characterization and Isomerism

Benurestat, systematically known as 4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide, possesses the molecular formula C₉H₉ClN₂O₃ with a molecular weight of 228.63 grams per mole [1] [2]. The compound exhibits an achiral molecular architecture with no defined stereocenters, resulting in zero stereoisomeric possibilities and no optical activity [3]. The International Union of Pure and Applied Chemistry designation confirms the absence of both defined atom stereocenters and bond stereocenters, establishing benurestat as a structurally rigid molecule without geometric isomerism potential [3].

The canonical Simplified Molecular Input Line Entry System representation of benurestat is ONC(=O)CNC(=O)C1=CC=C(Cl)C=C1, which reveals the linear connectivity between the 4-chlorobenzoyl moiety and the acetohydroxamic acid functional group [3]. The molecular architecture comprises a para-chlorinated benzene ring directly attached to an amide carbonyl group, which connects through a methylene bridge to a hydroxamic acid functionality [1]. This structural arrangement positions benurestat within the N-acylglycine chemical classification, specifically as a hydroxamic acid derivative [1].

The compound demonstrates no constitutional isomerism within its established molecular framework, maintaining a consistent structural identity across different synthetic preparations [3]. The absence of rotational isomerism around key bonds ensures structural consistency, while the hydroxamic acid group exists predominantly in the Z-configuration, characteristic of acetohydroxamic acid derivatives [4] [5]. The molecular complexity index of 240, as determined through computational analysis, reflects the intricate bonding patterns and functional group arrangements within the benurestat structure [1].

Crystallographic Analysis and Bonding Geometry

The crystallographic analysis of benurestat reveals fundamental insights into its solid-state molecular arrangement and intermolecular interactions. The compound exhibits a topological polar surface area of 78.4 square angstroms, indicating significant polar character that influences crystal packing arrangements [1]. The heavy atom count of 15 atoms contributes to the overall molecular density and crystalline stability [1].

Within the crystal lattice, benurestat molecules establish hydrogen bonding networks through the hydroxamic acid functional group, similar to other acetohydroxamic acid derivatives [6]. The hydroxyl group of the hydroxamic acid moiety serves as both hydrogen bond donor and acceptor, creating stabilizing intermolecular interactions [5] [7]. These hydrogen bonding patterns typically involve the carbonyl oxygen and the hydroxyl hydrogen, forming chains or dimeric structures that contribute to crystal stability [4].

The molecular geometry optimization studies indicate that the 4-chlorobenzamide portion maintains planarity, while the acetohydroxamic acid segment adopts a preferred conformation that minimizes steric hindrance [8]. The chlorine substituent at the para position influences the electronic distribution within the aromatic ring, affecting both intramolecular bonding patterns and intermolecular crystal packing [9]. The bond lengths and angles within the molecule conform to typical values observed in similar benzamide and hydroxamic acid structures [8].

Crystal structure determinations reveal that benurestat adopts a conformation that maximizes hydrogen bonding while minimizing unfavorable steric interactions [6]. The acetohydroxamic acid moiety typically exists in the keto-Z conformation, which is energetically favored for compounds of this class [6]. This conformational preference directly impacts the crystal packing efficiency and thermal stability of the solid form [10].

Thermodynamic Stability and Solubility Profiles

The thermodynamic stability of benurestat has been evaluated through multiple analytical approaches, revealing important insights into its physical behavior under various conditions. The compound demonstrates moderate thermal stability, with decomposition patterns characteristic of hydroxamic acid derivatives [11] [12]. Thermal analysis indicates that benurestat maintains structural integrity under normal storage conditions but exhibits degradation pathways at elevated temperatures [11].

The solubility profile of benurestat reflects its amphiphilic nature, with the compound showing limited water solubility due to the hydrophobic 4-chlorobenzene moiety balanced by the hydrophilic hydroxamic acid group [13]. The XLogP3 value of -0.3 indicates a slightly hydrophilic character overall, suggesting moderate aqueous solubility with enhanced solubility in polar organic solvents [1]. Experimental solubility studies demonstrate that benurestat achieves a solubility of 10 millimolar in dimethyl sulfoxide, indicating good dissolution in polar aprotic solvents [14].

The compound exhibits three hydrogen bond donor sites and three hydrogen bond acceptor sites, contributing to its solvation behavior in protic solvents [1]. The rotatable bond count of three provides sufficient conformational flexibility to optimize solvation interactions while maintaining core structural integrity [1]. These molecular characteristics directly influence the thermodynamic stability in solution and solid-state forms [15].

Stability studies indicate that benurestat, like other hydroxamic acid derivatives, may undergo hydrolytic degradation under certain conditions, particularly at extreme pH values [12]. The hydroxamic acid functional group represents a potential site for chemical instability, requiring careful consideration of storage conditions and formulation parameters [12]. The exact mass of 228.0301698 daltons and monoisotopic mass provide precise molecular weight specifications for analytical applications [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 228.63 g/mol | [1] |

| XLogP3 | -0.3 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 3 | [1] |

| Topological Polar Surface Area | 78.4 Ų | [1] |

| Solubility in Dimethyl Sulfoxide | 10 mM | [14] |

Spectroscopic Signatures (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of benurestat provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance analysis confirms structural consistency with theoretical predictions, demonstrating characteristic chemical shifts for the acetohydroxamic acid and 4-chlorobenzamide functionalities [16]. The compound exhibits typical aromatic proton resonances in the 7-8 parts per million region, consistent with para-substituted benzene derivatives [17].

Infrared spectroscopy reveals characteristic absorption bands that correspond to the key functional groups within benurestat. The hydroxamic acid moiety exhibits distinctive carbonyl stretching vibrations typically observed between 1650-1700 wavenumbers, while the hydroxyl group shows broad absorption in the 3200-3600 wavenumber region [18] [4]. The benzamide carbonyl group demonstrates strong absorption around 1650 wavenumbers, characteristic of secondary amide structures [19].

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the carbon-chlorine bond exhibits characteristic absorption between 600-800 wavenumbers [19]. The acetohydroxamic acid portion shows additional vibrational modes consistent with N-O bond stretching and hydroxyl deformation [18] [4]. These spectroscopic features provide definitive identification markers for benurestat across different analytical platforms [20].

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 228, corresponding to the intact molecular structure [1]. The collision cross section of 156.89 square angstroms for the sodium adduct ion provides additional structural information regarding the gas-phase conformation [1]. Fragmentation patterns in mass spectrometry reveal characteristic loss of the hydroxamic acid portion and chlorobenzene fragments, consistent with the proposed molecular structure [21].

Advanced spectroscopic techniques demonstrate that benurestat maintains structural integrity across different analytical conditions, with consistent spectral signatures observed in solution and solid-state analyses [22]. The spectroscopic data collectively confirm the molecular structure and provide reference standards for quality control and analytical identification purposes [16] [22].

| Spectroscopic Technique | Key Observations | Characteristic Ranges |

|---|---|---|

| Infrared Spectroscopy | Carbonyl stretching (amide and hydroxamic acid) | 1650-1700 cm⁻¹ |

| Infrared Spectroscopy | Hydroxyl stretching | 3200-3600 cm⁻¹ |

| Infrared Spectroscopy | Carbon-chlorine stretching | 600-800 cm⁻¹ |

| Nuclear Magnetic Resonance | Aromatic protons | 7-8 ppm |

| Mass Spectrometry | Molecular ion | m/z 228 |

| Mass Spectrometry | Collision cross section (sodium adduct) | 156.89 Ų |

The conventional synthesis of benurestat follows established hydroxamic acid formation protocols, typically involving the reaction of 4-chlorobenzoyl chloride with acetohydroxamic acid or its derivatives [4]. The most direct approach utilizes the nucleophilic acyl substitution mechanism, where the acid chloride serves as the electrophilic component.

Primary Synthetic Route

The fundamental synthetic pathway involves the coupling of 4-chlorobenzoyl chloride with glycine hydroxamic acid under mild conditions [4]. This reaction proceeds through a well-characterized mechanism involving nucleophilic attack of the hydroxamic acid nitrogen on the carbonyl carbon of the acid chloride, followed by elimination of hydrogen chloride.

Reaction conditions typically include:

- Temperature: Room temperature to 50°C

- Solvent systems: Dichloromethane, tetrahydrofuran, or dimethylformamide

- Base catalysts: Triethylamine or pyridine for acid scavenging

- Reaction time: 2-6 hours

Alternative Precursor Preparations

The synthesis of 4-chlorobenzoyl chloride, a key intermediate, can be achieved through multiple pathways [5] . The most industrially relevant method involves the reaction of 4-chlorobenzoic acid with thionyl chloride at elevated temperatures (80°C) for approximately 5 hours . This transformation proceeds quantitatively and provides high-purity acid chloride suitable for subsequent coupling reactions.

An alternative approach utilizes the direct chlorination of 4-chlorobenzotrichloride followed by hydrolysis, offering advantages in terms of atom economy and reduced waste generation [5]. The process involves Lewis acid catalysis, typically employing iron(III) chloride at controlled temperatures between 60-100°C.

Modern Catalytic Approaches

Contemporary synthetic methodologies have introduced catalytic approaches that enhance both efficiency and selectivity in benurestat synthesis [7]. These methods leverage transition metal catalysis and novel activation strategies to improve reaction outcomes.

Deep Eutectic Solvent Systems

Recent developments have demonstrated the utility of deep eutectic solvents in hydroxamic acid synthesis [7]. The base-free protocol employs zinc oxide as both catalyst and purification aid, facilitating product separation through chelation-induced precipitation. This environmentally benign approach offers several advantages:

- Enhanced sustainability: Recyclable solvents and catalysts

- Improved selectivity: Reduced side product formation

- Simplified workup: Integrated purification through metal chelation

- Scalability: Demonstrated at gram scale with consistent performance

Transition Metal Catalysis

Modern catalytic approaches incorporate transition metal complexes to facilitate hydroxamic acid formation under milder conditions [8]. Rhodium and iridium complexes have shown particular promise in asymmetric hydrogenation reactions that can be adapted for hydroxamic acid synthesis, achieving high enantioselectivity and turnover numbers exceeding 1,000,000.

Reaction Kinetics and Mechanistic Elucidation

Kinetic Analysis

Comprehensive kinetic studies of benurestat reveal competitive inhibition characteristics with respect to urease activity [9]. The inhibition parameters demonstrate high potency with an IC₅₀ value of 4.50 ± 0.13 μM and a competitive inhibition constant (Kᵢ) of 2.25 ± 0.0028 μM [9].

Key kinetic parameters:

| Parameter | Value | Significance |

|---|---|---|

| IC₅₀ | 4.50 ± 0.13 μM | Half-maximal inhibitory concentration |

| Kᵢ | 2.25 ± 0.0028 μM | Competitive inhibition constant |

| Inhibition type | Competitive | Mechanism of enzyme inhibition |

| Km (apparent) | Increased | Substrate affinity reduction |

| Vmax | Unchanged | Maximum velocity unaffected |

Mechanistic Considerations

The competitive inhibition mechanism suggests that benurestat binds to the active site of urease, preventing substrate access while not affecting the catalytic efficiency of the enzyme-substrate complex [9]. This binding occurs through coordination with the nickel atoms present in the urease active site, forming stable chelate complexes that effectively block enzymatic activity [10].

Purification and Analytical Validation Techniques

Specialized Purification Methods

The purification of hydroxamic acids, including benurestat, presents unique challenges due to their polar nature and potential for metal coordination [11]. A particularly effective method employs ferric SP-Sephadex, which selectively retains hydroxamic acids through iron chelation [11].

Ferric SP-Sephadex protocol:

- Gel preparation: SP-Sephadex conversion to ferric form using FeCl₃

- Sample loading: Dissolution in 25% aqueous methanol

- Washing: Removal of non-hydroxamic impurities

- Elution: Salt-saturated methanol solution

- Recovery: Sodium dithionite reduction and extraction

This method consistently achieves 60-90% recovery with purities exceeding 99%, making it particularly suitable for compounds that resist conventional purification techniques [11].

Analytical Validation Framework

Comprehensive analytical validation of benurestat requires multiple complementary techniques [12] [13]:

Spectroscopic Methods:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide definitive structural confirmation

- Infrared Spectroscopy: Characteristic hydroxamic acid C=O stretch at ~1650 cm⁻¹

- Mass Spectrometry: Molecular ion confirmation at m/z 228.63

Chromatographic Analysis:

- High Performance Liquid Chromatography: Purity assessment and quantitative analysis

- Gas Chromatography-Mass Spectrometry: Impurity profiling and structural verification

Physical Characterization:

- Melting Point: 148-152°C for pure benurestat [1]

- Elemental Analysis: Confirmation of molecular formula C₉H₉ClN₂O₃

Quality Control Parameters

Analytical validation establishes critical quality parameters for benurestat:

| Technique | Parameter | Specification |

|---|---|---|

| HPLC | Purity | ≥ 99.0% |

| NMR | Structural integrity | Consistent with reference |

| IR | Functional groups | Hydroxamic acid signature |

| Melting point | Identity | 148-152°C |

| Elemental analysis | Composition | ±0.4% of theoretical |

Structure-Activity Relationship in Design

Molecular Design Principles

The structure-activity relationship of benurestat reveals critical design elements that contribute to its urease inhibitory activity [14] [15]. The presence of the 4-chloro substituent on the benzene ring enhances binding affinity compared to unsubstituted analogs, likely through favorable hydrophobic interactions within the enzyme active site.

Key structural features:

- Hydroxamic acid moiety: Essential for metal coordination

- 4-Chlorobenzoyl group: Provides hydrophobic binding interactions

- Glycine linker: Optimal chain length for active site complementarity

- Amide bond: Contributes to proper molecular geometry

Substituent Effects

Systematic structure-activity relationship studies demonstrate that electron-withdrawing groups at the para position of the benzene ring generally enhance activity [14]. The chlorine substituent in benurestat represents an optimal balance between electronic effects and molecular size, providing superior inhibitory potency compared to other halogen or alkyl substituents.

Electronic effects on activity:

- Electron-withdrawing groups: Enhanced binding affinity

- Steric considerations: Moderate size optimal for binding pocket fit

- Hydrophobic interactions: Chlorine provides favorable van der Waals contacts

Optimization Strategies

Further optimization of benurestat analogs can be guided by computational modeling and structure-based drug design [15]. The high conservation of active site residues across bacterial ureases suggests that modifications targeting these conserved regions may yield broad-spectrum inhibitors with enhanced therapeutic potential.